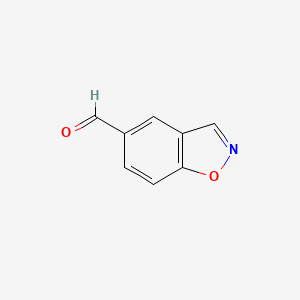

1,2-Benzoxazole-5-carbaldehyde

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2-benzoxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-5-6-1-2-8-7(3-6)4-9-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCUESGFJHQYEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)C=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933718-95-7 | |

| Record name | 1,2-benzoxazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,2 Benzoxazole 5 Carbaldehyde and Its Analogs

General Strategies for 1,2-Benzoxazole Ring System Construction

The formation of the 1,2-benzoxazole core, also known as benzisoxazole, is the foundational step in the synthesis of the target aldehyde. This bicyclic system, consisting of a benzene (B151609) ring fused to an isoxazole (B147169) ring, can be constructed through several strategic cyclization reactions.

Cyclization Reactions Leading to the 1,2-Benzoxazole Core

The synthesis of the 1,2-benzoxazole scaffold is typically achieved by forming the five-membered isoxazole ring onto a pre-existing benzene derivative. The key bond formations are either the C–O or the N–O bond.

Key strategies include:

C–O Bond Formation: This approach often starts from ortho-substituted aryl oximes. chim.it Under basic conditions, an intramolecular nucleophilic substitution occurs where the oxime oxygen attacks an ortho-position on the benzene ring, displacing a leaving group to form the heterocyclic ring. chim.it

N–O Bond Formation: A more common strategy involves the cyclization of ortho-hydroxyaryl compounds, such as o-hydroxyaryl oximes or o-hydroxyaryl imines. chim.it Formal dehydration of 2-hydroxyaryl oximes, often facilitated by converting the oxime's hydroxyl group into a better leaving group, leads to the formation of the N–O bond. chim.it However, this can sometimes compete with the Beckmann rearrangement, which would lead to the isomeric 1,3-benzoxazole. chim.it

From 1,3-Dicarbonyl Compounds: Cyclic 1,3-dicarbonyl compounds can serve as precursors, which upon reaction and subsequent oxidation, yield the 1,2-benzoxazole ring system. chim.it

Benzene Ring Formation: In a less common approach, the benzene ring is constructed onto an existing, appropriately substituted isoxazole molecule. chim.it

[3+2] Cycloaddition Reactions: Modern methods include the [3+2] cycloaddition of arynes with 1,3-dipoles like nitrile oxides, which simultaneously forms a C–C and a C–O bond to construct the ring system. chim.it

| Strategy | Typical Precursor(s) | Key Bond Formed | Reference |

|---|---|---|---|

| C–O Bond Formation | o-Substituted Aryl Oximes | C4a–O | chim.it |

| N–O Bond Formation | o-Hydroxyaryl Oximes/Imines | N–O | chim.it |

| Benzene Ring Formation | Substituted Isoxazoles | Benzene C–C bonds | chim.it |

| [3+2] Cycloaddition | Arynes and Nitrile Oxides | C–C and C–O | chim.it |

Targeted Synthesis of 1,2-Benzoxazole-5-carbaldehyde

The specific synthesis of this compound requires methods that not only construct the heterocyclic core but also install an aldehyde group at the C5 position. This can be done by building the ring onto a benzene precursor that already contains the aldehyde or a precursor group, or by functionalizing the pre-formed 1,2-benzoxazole ring.

Pathways for Introducing the Carbaldehyde Group at Position 5

A key strategy for introducing the carbaldehyde group at position 5 involves a two-step transformation of a more stable carboxylic acid or ester functional group. tsijournals.com This multi-step process provides a controlled route to the desired aldehyde.

The established pathway proceeds as follows:

Reduction of an Ester: Starting with a methyl 2-substituted benzoxazole-5-carboxylate, the ester group is reduced to a primary alcohol. tsijournals.com This reduction is typically accomplished using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in a suitable solvent system such as a methanol (B129727) and tetrahydrofuran (B95107) mixture. tsijournals.com This step yields the (2-substituted benzoxazol-5-yl)methanol intermediate.

Oxidation of an Alcohol: The resulting primary alcohol is then subjected to partial oxidation to furnish the target 2-substituted benzoxazole-5-carbaldehyde. tsijournals.com Pyridinium chlorochromate (PCC) is an effective reagent for this transformation, as it is known for oxidizing primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. tsijournals.com

Other potential, though less specifically documented for this exact molecule, synthetic routes could include the direct formylation of a 1,2-benzoxazole derivative using methods like the Vilsmeier-Haack reaction, provided the ring system is sufficiently activated for electrophilic substitution at C5.

Precursor Synthesis and Transformation Approaches

The success of synthesizing this compound hinges on the availability of suitable precursors. The pathway described above highlights a clear precursor-transformation approach. tsijournals.com

| Precursor | Transformation Step | Reagents | Product | Reference |

|---|---|---|---|---|

| Methyl 2-substituted benzoxazole-5-carboxylate | Reduction | NaBH₄, Methanol/THF | (2-substituted benzoxazol-5-yl)methanol | tsijournals.com |

| (2-substituted benzoxazol-5-yl)methanol | Oxidation | Pyridinium chlorochromate (PCC) | 2-substituted benzoxazole-5-carbaldehyde | tsijournals.com |

This method, starting from the corresponding carboxylate, is advantageous as 5-carboxy-1,2-benzoxazole derivatives can be prepared through various established ring-forming reactions using appropriately substituted benzene precursors, such as 4-hydroxy-3-nitrobenzoic acid. rsc.org The synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives from 3-(bromomethyl)-1,2-benzisoxazole (B15218) further illustrates the principle of using a functionalized benzisoxazole as a versatile precursor for creating more complex molecules. nih.gov

Green Chemistry and Sustainable Synthetic Routes for Benzoxazole (B165842) Derivatives

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including benzoxazoles. chemistryjournal.net These methodologies aim to reduce waste, use less hazardous materials, improve energy efficiency, and utilize renewable resources. While many reported green methods focus on the more common 1,3-benzoxazole isomer, the principles are broadly applicable and represent the future direction for the synthesis of all benzoxazole derivatives.

Key green and sustainable approaches include:

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water rsc.org or polyethylene (B3416737) glycol (PEG) researchgate.net has been demonstrated. PEG 400, for example, has been shown to be an effective medium for benzoxazole synthesis. researchgate.net

Catalyst-focused Improvements: The development of efficient and recyclable catalysts is a cornerstone of green synthesis. This includes using heterogeneous catalysts that are easily separated from the reaction mixture, such as Brønsted acidic ionic liquid gels, which can be reused multiple times under solvent-free conditions. acs.org Nanocatalysts are also gaining traction due to their high surface area and reactivity, which can lead to shorter reaction times and higher yields. researchgate.net

Energy-Efficient Methods: Microwave irradiation rsc.orgmdpi.com and ultrasound-assisted synthesis mdpi.com are being used as alternatives to conventional heating. These techniques can dramatically reduce reaction times and energy consumption.

Atom Economy: One-pot and multi-component reactions are being designed to improve atom economy by combining several synthetic steps into a single operation, thereby reducing the need for intermediate purification and minimizing waste. researchgate.net

| Approach | Example | Advantage(s) | Reference |

|---|---|---|---|

| Green Solvents | Using water or Polyethylene Glycol (PEG) | Reduced toxicity and environmental impact | rsc.orgresearchgate.net |

| Recyclable Catalysts | Ionic liquid gels, Nanocatalysts | Reduced waste, lower cost over time | acs.orgresearchgate.net |

| Energy Efficiency | Microwave or Ultrasound assistance | Shorter reaction times, lower energy use | mdpi.com |

| Process Intensification | One-pot, multi-component reactions | Higher atom economy, less waste | researchgate.net |

These sustainable strategies are paving the way for more efficient and environmentally responsible production of complex molecules like this compound. mdpi.comsioc-journal.cn

Catalytic Approaches in Benzoxazole Synthesis

The development of catalytic systems has revolutionized the synthesis of benzoxazoles, providing milder and more efficient alternatives to classical methods that often require harsh conditions. rsc.org Both metal-based and organic catalysts have been successfully employed, each offering distinct advantages.

Metal catalysts, particularly those based on copper and palladium, are prominent in the synthesis of benzoxazoles. researchgate.netorganic-chemistry.org These catalysts facilitate key bond-forming reactions, such as C-O and C-N bond formations, which are crucial for constructing the benzoxazole ring.

One common strategy involves the intramolecular cyclization of ortho-haloanilides. Copper-catalyzed methods have been extensively studied for this transformation. For instance, the use of copper(I) iodide (CuI) with 1,10-phenanthroline (B135089) as a ligand effectively catalyzes the cyclization of o-haloanilides to form benzoxazoles. rsc.orgorganic-chemistry.org The reaction mechanism is thought to proceed through an oxidative insertion of the copper catalyst into the carbon-halogen bond, followed by intramolecular O-arylation and reductive elimination. organic-chemistry.org The reactivity of the starting ortho-haloanilide follows the order I > Br > Cl, which is consistent with oxidative addition being the rate-determining step. organic-chemistry.org

Palladium catalysis has also been instrumental in benzoxazole synthesis. Palladium complexes can catalyze the direct C-H arylation of benzoxazoles with aryl chlorides, allowing for the introduction of various substituents at the 2-position. organic-chemistry.org Another palladium-catalyzed approach involves the three-component coupling of aryl halides, amino alcohols, and tert-butyl isocyanide to yield benzoxazoles. organic-chemistry.org

Nanocatalysts, such as copper(II) oxide nanoparticles and magnetically recoverable copper ferrite (B1171679) nanoparticles, have emerged as highly efficient and recyclable catalysts for benzoxazole synthesis. ijpbs.comorganic-chemistry.org These heterogeneous catalysts offer advantages in terms of ease of separation and reuse, contributing to more sustainable synthetic processes. ajchem-a.comorganic-chemistry.org For example, copper ferrite nanoparticles have been successfully used in the synthesis of benzoxazoles from N-(2-halophenyl)benzamides. organic-chemistry.org

Iron-catalyzed reactions provide a more economical and environmentally friendly alternative. Iron(III)-catalyzed bromination of N-arylbenzamides, followed by a copper(I)-catalyzed O-cyclization, affords 2-arylbenzoxazoles. researchgate.net Furthermore, iron catalysts can promote the redox condensation of o-hydroxynitrobenzenes with alcohols to produce 2-substituted benzoxazoles. organic-chemistry.org

Below is a table summarizing various metal-catalyzed approaches for the synthesis of benzoxazole derivatives.

| Catalyst System | Starting Materials | Product | Key Features |

| CuI / 1,10-phenanthroline | o-haloanilides | 2-substituted benzoxazoles | Intramolecular O-arylation. rsc.orgorganic-chemistry.org |

| NHC-Pd(II)-Im complex | Benzoxazoles, aryl chlorides | 2-arylbenzoxazoles | Direct C-H arylation. organic-chemistry.org |

| Copper(II) oxide nanoparticles | o-bromoaryl derivatives | Substituted benzoxazoles | Heterogeneous and recyclable catalyst. organic-chemistry.org |

| Iron(III) chloride / NBS | N-arylbenzamides | 2-arylbenzoxazoles | One-pot regioselective synthesis. researchgate.net |

| Nano ceria (CeO₂) | 2-aminophenol (B121084), aldehydes | 2-aryl-1,3-benzoxazoles | Efficient heterogeneous catalyst. ijpbs.com |

In recent years, organocatalysis has gained significant traction as a metal-free approach to benzoxazole synthesis. rsc.orgnih.gov These methods avoid the use of potentially toxic and expensive transition metals.

An organocatalytic protocol using 1-iodo-4-nitrobenzene (B147127) as the catalyst and oxone as a terminal oxidant enables the synthesis of 2-substituted benzoxazoles from anilides at room temperature. nih.govacs.org This reaction proceeds via an oxidative C-H functionalization and subsequent C-O bond formation. nih.gov

Ionic liquids (ILs) have also been employed as both catalysts and green reaction media for benzoxazole synthesis. nih.govbepls.com Their unique properties, such as low vapor pressure and high thermal stability, make them attractive for developing sustainable chemical processes. bepls.com A Brønsted acidic ionic liquid gel has been shown to be an efficient and reusable heterogeneous catalyst for the condensation of o-aminophenols with aldehydes under solvent-free conditions, producing benzoxazoles in high yields. nih.govacs.org Similarly, a bis-ionic liquid, 3,3'-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazole-3-ium) bromide, has been used to catalyze the reaction between salicylic (B10762653) acid derivatives and 2-amino-4-chlorophenol (B47367) at room temperature. tandfonline.com

The following table highlights some organocatalytic and ionic liquid-based methods for benzoxazole synthesis.

| Catalyst/Medium | Starting Materials | Product | Key Features |

| 1-Iodo-4-nitrobenzene / Oxone | Anilides | 2-substituted benzoxazoles | Metal-free, room temperature synthesis. nih.govacs.org |

| Brønsted acidic ionic liquid gel | o-aminophenols, aldehydes | 2-substituted benzoxazoles | Heterogeneous, reusable, solvent-free. nih.govacs.org |

| [BDBDIm]Br (bis-ionic liquid) | Salicylic acid derivatives, 2-amino-4-chlorophenol | Novel benzoxazoles | Room temperature, solvent-free conditions. tandfonline.com |

| [Et₃NH][HSO₄] ionic liquid | 2-(4-aminophenyl)benzoxazole, aldehydes, thioglycolic acid | 1,3-Benzoxazoles with thiazolidinone moiety | One-pot, solvent-free, reusable catalyst. bepls.com |

Mechanistic Investigations of 1,2-Benzoxazole Formation

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The formation of the 1,2-benzoxazole ring typically involves the cyclization of a suitable precursor, often an o-aminophenol derivative.

A general mechanism for the synthesis of benzoxazoles from 2-aminophenol and aldehydes involves the initial formation of a Schiff base intermediate. rsc.org This is followed by an intramolecular cyclization to form a hydroxyl-benzoxazoline intermediate, which then undergoes dehydration to yield the final benzoxazole product. rsc.org

In metal-catalyzed reactions, the mechanism often involves the coordination of the metal to the substrates, facilitating the key bond-forming steps. For instance, in the copper-catalyzed cyclization of o-haloanilides, the proposed mechanism involves a Cu(I)/Cu(III) catalytic cycle. organic-chemistry.org

Mechanistic studies on organocatalytic reactions have also provided valuable insights. In the amination of benzoxazoles using an organic oxidant like TEMPO⁺BF₄⁻, an amidine intermediate has been identified. bohrium.com This amidine is formed from the reaction of benzoxazole with an amine and is then oxidized to the aminated product. bohrium.com

In the triflic anhydride (B1165640) (Tf₂O)-promoted synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols, the proposed mechanism starts with the reaction of the amide with Tf₂O to form an amidinium salt intermediate. mdpi.com The amino group of the 2-aminophenol then attacks this intermediate, leading to a species that undergoes intramolecular cyclization to form the benzoxazole ring. mdpi.com

The biosynthesis of benzoxazoles has also been studied, revealing an enzymatic pathway that proceeds through an unstable ester intermediate. nih.gov This ester is converted to the benzoxazole via a hemiorthoamide intermediate, a process catalyzed by a zinc-dependent enzyme. nih.gov

A plausible mechanism for the formation of 2-aryl benzoxazoles using a fly ash catalyst involves the activation of the reactants on the metal oxide surfaces present in the fly ash. nih.gov A proposed mechanism for the base-promoted oxidative iodination leading to N-phenyl-substituted benzoxazol-2-amine involves the formation of an iodide intermediate, followed by a base-promoted cyclization to form the C-O bond. nih.gov

Chemical Functionalization and Derivatization Studies of 1,2 Benzoxazole 5 Carbaldehyde

Chemical Transformations of the Carbaldehyde Moiety

The aldehyde functional group at the 5-position is a primary site for chemical modification, readily participating in condensation, reduction, and oxidation reactions.

The condensation of an aldehyde with a primary amine is a fundamental reaction for forming an imine, commonly known as a Schiff base. nih.govnih.gov Similarly, reaction with hydrazines or hydrazides yields hydrazones. nih.govnih.gov These reactions are typically acid-catalyzed and involve the nucleophilic attack of the amine/hydrazine on the carbonyl carbon of 1,2-Benzoxazole-5-carbaldehyde, followed by dehydration.

The general synthesis involves refluxing this compound with a substituted amine or hydrazine in a suitable solvent like ethanol, often with a catalytic amount of acid. nih.govtandfonline.com This straightforward approach allows for the introduction of a wide variety of substituents, leading to a large library of Schiff base and hydrazone derivatives. researchgate.netresearchgate.net These derivatives are significant scaffolds in medicinal chemistry. tandfonline.com

Table 1: Examples of Condensation Reactions

| Reactant | Product Type | General Structure of Product |

| Primary Amine (R-NH₂) | Schiff Base (Imine) | 1,2-Benzoxazol-5-yl-CH=N-R |

| Hydrazine (H₂N-NH₂) | Hydrazone | 1,2-Benzoxazol-5-yl-CH=N-NH₂ |

| Substituted Hydrazine (R-NH-NH₂) | Substituted Hydrazone | 1,2-Benzoxazol-5-yl-CH=N-NH-R |

| Semicarbazide (H₂N-NH-C(O)NH₂) | Semicarbazone | 1,2-Benzoxazol-5-yl-CH=N-NH-C(O)NH₂ |

| Thiosemicarbazide (H₂N-NH-C(S)NH₂) | Thiosemicarbazone | 1,2-Benzoxazol-5-yl-CH=N-NH-C(S)NH₂ |

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction involving the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base. researchgate.net this compound can serve as the aldehyde component in this reaction to synthesize various α,β-unsaturated derivatives.

In this reaction, the base (e.g., piperidine, pyridine) deprotonates the active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the benzoxazole (B165842) aldehyde. Subsequent dehydration yields the α,β-unsaturated product. Electron-withdrawing groups on the active methylene compound increase its reactivity. researchgate.net

Table 2: Knoevenagel Condensation Products

| Active Methylene Compound | Electron-Withdrawing Groups | Resulting α,β-Unsaturated Derivative Structure |

| Malononitrile | -CN, -CN | 2-(1,2-Benzoxazol-5-ylmethylene)malononitrile |

| Diethyl malonate | -COOEt, -COOEt | Diethyl 2-(1,2-Benzoxazol-5-ylmethylene)malonate |

| Ethyl cyanoacetate | -CN, -COOEt | Ethyl 2-cyano-3-(1,2-benzoxazol-5-yl)acrylate |

| Meldrum's acid | -C(O)O-C(CH₃)₂-O-C(O)- | 5-(1,2-Benzoxazol-5-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione |

The aldehyde group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid, providing entry into other important classes of derivatives.

Reduction: The reduction of the aldehyde to (1,2-Benzoxazol-5-yl)methanol can be achieved using standard reducing agents. Mild, selective reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are typically sufficient for this transformation, leaving the benzoxazole ring intact.

Oxidation: The aldehyde can be oxidized to 1,2-Benzoxazole-5-carboxylic acid. This conversion can be accomplished using various oxidizing agents, such as potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or Tollens' reagent ([Ag(NH₃)₂]⁺). The choice of reagent depends on the desired reaction conditions and the presence of other sensitive functional groups.

Table 3: Redox Reactions of the Aldehyde Group

| Transformation | Reagent Example | Product Name | Product Structure |

| Reduction | Sodium borohydride (NaBH₄) | (1,2-Benzoxazol-5-yl)methanol | 1,2-Benzoxazol-5-yl-CH₂OH |

| Oxidation | Potassium permanganate (KMnO₄) | 1,2-Benzoxazole-5-carboxylic acid | 1,2-Benzoxazol-5-yl-COOH |

Modifications and Substitutions on the 1,2-Benzoxazole Ring System

Beyond the aldehyde, the aromatic benzoxazole scaffold itself offers opportunities for functionalization, allowing for the introduction of various substituents that can modulate the molecule's properties. nih.gov

Introducing functional groups at the 3-position of the 1,2-benzoxazole ring is a common strategy for creating key intermediates. nih.govresearchgate.net

3-Hydroxy derivatives: 3-Hydroxy-1,2-benzoxazoles can be prepared via the cleavage of N-substituted 1,2-benzisoxazolin-3-ones. For instance, an N-trimethoxybenzyl group can be cleaved upon treatment with triisopropylsilane and trifluoroacetic acid to yield the corresponding 3-hydroxy-1,2-benzisoxazole. chim.it

3-Amino derivatives: A highly efficient method for synthesizing 3-amino-1,2-benzoxazoles involves a microwave-promoted nucleophilic aromatic substitution. nih.gov This process typically starts with a 3-hydroxy-1,2-benzoxazole, which is first converted to a 3-chloro-1,2-benzoxazole intermediate. nih.govresearchgate.net Subsequent reaction with various amines under microwave irradiation provides the desired 3-amino-substituted products in good to high yields (54-90%). nih.gov This pathway allows for the introduction of a diverse range of amino groups at the 3-position. nih.gov

Further functionalization of the benzoxazole ring can be achieved through various organic reactions, primarily targeting the benzene (B151609) portion of the scaffold.

Electrophilic Aromatic Substitution: The benzoxazole ring system can undergo electrophilic substitution reactions such as nitration and halogenation. globalresearchonline.netresearchgate.net In benzoxazole, electrophilic attack tends to occur at the C6-position. globalresearchonline.netresearchgate.net For this compound, the existing aldehyde group is an electron-withdrawing and meta-directing substituent. Therefore, incoming electrophiles would be directed primarily to the C4 and C6 positions, relative to the fusion, which are ortho and meta to the aldehyde, respectively.

Nucleophilic Substitution: Halogenated benzoxazoles can undergo nucleophilic displacement reactions, allowing for the introduction of alkoxy or amine functionalities. chim.it For instance, a chlorine atom at the C3 position can be substituted by various nucleophiles. chim.itnih.gov This strategy is valuable for building molecular complexity.

Metal-Catalyzed Cross-Coupling: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, can be employed to form new carbon-carbon or carbon-heteroatom bonds on the benzoxazole scaffold. Arylation at the C2 position of benzoxazoles has been achieved using aryl chlorides with an NHC-Pd(II)-Im complex catalyst. organic-chemistry.org Such strategies enable the connection of the benzoxazole core to other aromatic or aliphatic fragments.

Synthesis of Conjugates and Hybrid Molecules Incorporating this compound

The aldehyde functional group at the 5-position of the 1,2-benzoxazole ring serves as a versatile anchor for chemical functionalization, enabling the synthesis of a diverse array of conjugates and hybrid molecules. The reactivity of the carbaldehyde allows for its incorporation into larger molecular frameworks through various condensation reactions, most notably the Claisen-Schmidt condensation to form chalcones and condensation with primary amines to yield Schiff bases. These reactions facilitate the linkage of the 1,2-benzoxazole moiety to other pharmacophores or functional groups, leading to the creation of novel hybrid molecules with potentially enhanced or synergistic biological activities.

One of the most prominent strategies for elaborating this compound into more complex structures is through the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone. Chalcones are recognized as a significant class of natural and synthetic compounds with a broad spectrum of biological activities. The general synthetic route involves the reaction of this compound with various substituted acetophenones in the presence of a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethanol. This methodology allows for the systematic variation of the substituents on the acetophenone ring, leading to a library of benzoxazole-containing chalcone derivatives.

A study on the synthesis of chalcone derivatives containing a benzoxazole moiety demonstrated the successful synthesis of twenty-four such hybrid molecules. In this research, a benzoxazole precursor bearing a reactive methyl ketone was condensed with various substituted aromatic aldehydes. While this specific study utilized a benzoxazole ketone and various aldehydes, the reverse Claisen-Schmidt condensation, using this compound and various ketones, is a chemically equivalent and viable route to similar hybrid structures. The synthesized chalcones were characterized by NMR and HRMS to confirm their structures. The research findings from this study are detailed in the table below, showcasing the diversity of the synthesized hybrid molecules.

Table 1: Synthesized Chalcone Derivatives Incorporating a Benzoxazole Moiety

| Compound ID | R Group (Substituent on Aldehyde) | Molecular Formula | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| Z1 | 4-OCH3 | C25H20N2O4 | 75 | 168.3-169.1 |

| Z2 | 2-F | C24H17FN2O3 | 78 | 175.2-176.3 |

| Z3 | 3-F | C24H17FN2O3 | 82 | 159.4-160.2 |

| Z4 | 4-F | C24H17FN2O3 | 85 | 180.1-181.3 |

| Z5 | 2-Cl | C24H17ClN2O3 | 81 | 178.5-179.6 |

| Z6 | 3-Cl | C24H17ClN2O3 | 79 | 163.7-164.8 |

| Z7 | 4-Cl | C24H17ClN2O3 | 88 | 192.3-193.5 |

| Z8 | 2-Br | C24H17BrN2O3 | 76 | 182.4-183.7 |

| Z9 | 3-Br | C24H17BrN2O3 | 74 | 168.9-170.1 |

| Z10 | 4-Br | C24H17BrN2O3 | 86 | 201.5-202.8 |

| Z11 | 2-NO2 | C24H17N3O5 | 72 | 195.6-196.9 |

| Z12 | 3-NO2 | C24H17N3O5 | 70 | 188.1-189.4 |

| Z13 | 4-NO2 | C24H17N3O5 | 83 | 215.7-217.0 |

| Z14 | 2-CH3 | C25H20N2O3 | 77 | 160.3-161.5 |

| Z15 | 3-CH3 | C25H20N2O3 | 75 | 155.8-157.1 |

| Z16 | 4-CH3 | C25H20N2O3 | 80 | 172.4-173.6 |

| Z17 | 2,4-diCl | C24H16Cl2N2O3 | 79 | 205.1-206.4 |

| Z18 | 2,6-diCl | C24H16Cl2N2O3 | 73 | 190.7-192.0 |

| Z19 | 3,4-diCl | C24H16Cl2N2O3 | 81 | 198.3-199.6 |

| Z20 | 2-Cl, 4-F | C24H16ClFN2O3 | 84 | 196.5-197.8 |

| Z21 | 2,4-diF | C24H16F2N2O3 | 82 | 170.2-171.5 |

| Z22 | 2-CF3 | C25H17F3N2O3 | 71 | 165.9-167.2 |

| Z23 | 3-CF3 | C25H17F3N2O3 | 69 | 160.1-161.4 |

| Z24 | 4-CF3 | C25H17F3N2O3 | 85 | 185.3-186.6 |

Data sourced from a study on the synthesis of chalcone derivatives containing benzoxazole.

Another significant avenue for the derivatization of this compound is the formation of Schiff bases (or imines). This reaction involves the condensation of the aldehyde with a primary amine, typically catalyzed by a small amount of acid. The resulting Schiff bases are valuable intermediates and have been shown to possess a wide range of biological activities. The synthesis of Schiff bases from this compound and various substituted anilines or other primary amines provides a straightforward method for creating a diverse library of hybrid molecules. The imine bond formed can also be subsequently reduced to a secondary amine, offering further possibilities for structural diversification.

Advanced Spectroscopic and Structural Elucidation of 1,2 Benzoxazole 5 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. Through the analysis of one-dimensional and two-dimensional spectra, the chemical environment, connectivity, and spatial relationships of atoms within the molecule can be established.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the molecular skeleton of 1,2-Benzoxazole-5-carbaldehyde.

In the ¹H NMR spectrum, the aldehyde proton (-CHO) is expected to appear as a highly deshielded singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. beilstein-journals.org The protons on the aromatic ring will exhibit signals in the range of δ 7.0–8.5 ppm. The specific chemical shifts and coupling patterns (e.g., doublets, triplets, or multiplets) depend on their position relative to the electron-withdrawing aldehyde group and the fused oxazole (B20620) ring.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is characteristically found far downfield, often above δ 190 ppm. beilstein-journals.orgrsc.org Carbons within the aromatic and heterocyclic rings typically resonate between δ 110 and 170 ppm. The specific chemical shifts help to confirm the substitution pattern on the benzoxazole (B165842) core. For some N-Boc-substituted 1,2-oxazole derivatives, the presence of two sets of signals in ¹H and ¹³C NMR spectra has been observed, indicating the existence of equilibrating conformers due to restricted rotation around a C–N single bond. beilstein-journals.org

Interactive Table: Expected NMR Chemical Shifts for this compound

| Atom Type | Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde Proton | ¹H | 9.5 - 10.5 | Singlet |

| Aromatic Protons | ¹H | 7.0 - 8.5 | Multiplets |

| Aldehyde Carbon | ¹³C | > 190 | Singlet |

| Aromatic/Heterocyclic Carbons | ¹³C | 110 - 170 | Singlets |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.

¹H-¹H COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY spectra would show cross-peaks between neighboring protons on the benzene (B151609) ring, allowing for the unambiguous assignment of their relative positions. rsc.orgemerypharma.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments map direct, one-bond correlations between protons and the carbon atoms they are attached to. princeton.edu This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned proton signals. rsc.org

Interactive Table: Key Expected 2D NMR Correlations for this compound

| 2D NMR Experiment | Correlating Nuclei | Expected Information |

| COSY | ¹H ↔ ¹H | Shows coupling between adjacent aromatic protons. |

| HSQC/HMQC | ¹H ↔ ¹³C (¹J) | Connects aromatic protons to their directly attached carbons. |

| HMBC | ¹H ↔ ¹³C (²⁻⁴J) | Shows long-range coupling from the aldehyde proton to ring carbons and between different parts of the ring system. |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.govrsc.org

For this compound, the IR and Raman spectra would display key bands confirming its structure:

Aldehyde C=O Stretch : A strong, sharp absorption band is expected in the IR spectrum around 1700–1730 cm⁻¹, characteristic of an aromatic aldehyde carbonyl group.

Aromatic C=C Stretches : Multiple bands in the 1450–1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the benzene ring.

Benzoxazole Ring Vibrations : The C=N stretching vibration of the oxazole ring is typically observed in the 1500-1610 cm⁻¹ range. esisresearch.org The C-O-C stretching vibrations of the ether linkage within the ring are also identifiable, often appearing in the 1050-1250 cm⁻¹ region. esisresearch.org

C-H Vibrations : Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aldehyde C-H stretch gives rise to two characteristic, though sometimes weak, bands around 2820 cm⁻¹ and 2720 cm⁻¹. Out-of-plane C-H bending vibrations for the substituted benzene ring appear in the 740-760 cm⁻¹ region. researchgate.net

Raman spectroscopy provides complementary information, with aromatic ring vibrations often showing strong signals due to changes in polarizability. researchgate.net

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Aldehyde | C=O Stretch | 1700 - 1730 |

| Aldehyde | C-H Stretch | ~2820, ~2720 |

| Benzene Ring | C=C Stretch | 1450 - 1600 |

| Benzoxazole Ring | C=N Stretch | 1500 - 1610 |

| Benzoxazole Ring | C-O-C Stretch | 1050 - 1250 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aromatic C-H | C-H Out-of-Plane Bend | 740 - 760 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₈H₅NO₂), the exact molecular weight is 147.03 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. nih.gov Under electron impact (EI) ionization, the molecule will form a molecular ion (M⁺˙), which then undergoes characteristic fragmentation. Expected fragmentation pathways include:

Loss of a Hydrogen Radical : A peak at [M-1]⁺ corresponding to the loss of the hydrogen atom from the aldehyde group.

Loss of the Formyl Radical : A significant peak at [M-29]⁺ resulting from the cleavage of the entire -CHO group.

Cleavage of the Heterocyclic Ring : The benzoxazole ring can undergo fragmentation, leading to further characteristic ions. nih.govscielo.br The fragmentation patterns of related benzoxazole derivatives have been studied to understand these pathways, which can involve complex rearrangements. nih.govraco.catsapub.org

Analysis of these fragment ions helps to confirm the presence of the aldehyde group and the benzoxazole core structure.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for this compound is not widely reported, analysis of related benzoxazole structures reveals key insights that would be expected from such a study. beilstein-journals.orgresearchgate.net

An X-ray diffraction study would:

Determine Molecular Geometry : Provide precise bond lengths, bond angles, and torsion angles. This would likely confirm the planarity of the fused ring system.

Analyze Intermolecular Interactions : Reveal how molecules pack in the crystal lattice. This includes identifying non-covalent interactions such as π-π stacking between the aromatic rings of adjacent molecules and potential weak hydrogen bonds involving the aldehyde oxygen or the oxazole nitrogen atom. researchgate.netresearchgate.net

This information is critical for understanding the solid-state properties of the material and for rationalizing its physical characteristics.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. Benzoxazole derivatives are known chromophores that absorb UV radiation.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π→π* and n→π* electronic transitions within the conjugated aromatic and heterocyclic system. Studies on related 2-(hydroxyphenyl)benzoxazole derivatives have shown maximum absorption wavelengths (λmax) in the UVA range, typically between 336 nm and 374 nm. semanticscholar.orgscielo.br The presence of the aldehyde group, a chromophore itself, conjugated with the benzoxazole system, influences the position and intensity of these absorption bands. The choice of solvent can also cause shifts in the λmax values due to differing interactions with the ground and excited states of the molecule. The photochemistry of benzoxazoles has been explored, revealing pathways for photoisomerization upon UV irradiation. uc.pt

Computational and Molecular Modeling Studies on this compound Remain Largely Unexplored

Despite the significant interest in the broader family of benzoxazole derivatives for their diverse applications in medicinal chemistry and materials science, a thorough review of scientific literature reveals a notable absence of specific computational chemistry and molecular modeling studies focused exclusively on this compound.

General computational studies have been performed on the parent 1,2-benzisoxazole (B1199462) (a synonym for 1,2-benzoxazole) structure, providing insights into its fundamental electronic properties and behavior. Furthermore, extensive research, including quantum chemical calculations, molecular docking, and dynamics simulations, has been conducted on various other benzoxazole derivatives. These studies have been instrumental in:

Elucidating Structure-Activity Relationships (SAR): Understanding how different substituents on the benzoxazole core influence biological activity.

Predicting Biological Targets: Using molecular docking to identify potential protein interactions for drug discovery purposes.

Analyzing Molecular Stability and Reactivity: Employing DFT to calculate electronic properties, such as HOMO-LUMO energy gaps, to predict chemical behavior.

Simulating Dynamic Behavior: Using molecular dynamics to understand how these molecules behave in a biological environment over time.

However, the specific influence of the carbaldehyde group at the 5-position of the 1,2-benzoxazole ring system on its quantum chemical properties, binding modes with specific targets, and conformational dynamics has not been the subject of dedicated published research found. Such studies would be essential for a complete understanding of its electronic profile, reactivity, and potential as a ligand for biological targets.

Therefore, while the computational methodologies are well-established, their specific application to generate detailed data for this compound across the requested parameters—from quantum chemical calculations to molecular dynamics—is not documented in the accessible scientific literature.

Computational Chemistry and Molecular Modeling of 1,2 Benzoxazole 5 Carbaldehyde

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in medicinal chemistry to predict the activity of new compounds and to guide the design of more potent analogs.

For the 1,2-Benzoxazole-5-carbaldehyde scaffold, QSAR studies can help to identify the key structural features that are important for a particular biological activity. By analyzing a dataset of related benzoxazole (B165842) derivatives with known activities, a predictive model can be developed.

Key Research Findings:

Descriptor Importance: QSAR models for benzoxazole derivatives have shown that various descriptors, including topological, electronic, and steric parameters, can be correlated with biological activity. researchgate.netchemijournal.com For instance, the presence of specific functional groups, molecular shape, and electronic properties like dipole moment can significantly influence activity.

Role of the 5-Formyl Group: While QSAR studies specifically focused on a series of this compound analogs are limited, research on related heterocyclic systems provides valuable insights. For example, a study on substituted 2-phenyl-1H-benzimidazoles, which are structurally similar to benzoxazoles, found that the presence of a 5-formyl group correlated with the potential to inhibit topoisomerase I. nih.gov This suggests that the electron-withdrawing and hydrogen-bonding capabilities of the 5-carbaldehyde group in the benzoxazole series could be a critical determinant of activity in certain contexts.

Model Development and Validation: The development of a robust QSAR model involves selecting a training set of compounds, calculating relevant molecular descriptors, and using statistical methods like multiple linear regression or machine learning algorithms to build the model. The predictive power of the model is then assessed using a separate test set of compounds. For various benzoxazole series, statistically significant QSAR models have been developed for anticancer and antimicrobial activities. rsc.orgnih.gov

Table 3: Key Considerations for QSAR Modeling of this compound Analogs

| QSAR Component | Description | Example Descriptors for this compound |

| Training and Test Sets | A diverse set of this compound analogs with experimentally determined biological activities. | Analogs with substitutions on the benzene (B151609) ring or modifications to the carbaldehyde group. |

| Molecular Descriptors | Numerical representations of the chemical and physical properties of the molecules. | Molecular weight, logP (lipophilicity), dipole moment, steric parameters (e.g., molar refractivity), electronic parameters (e.g., Hammett constants of substituents). |

| Statistical Model | A mathematical equation that relates the descriptors to the biological activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). |

| Model Validation | Assessment of the model's predictive ability using internal and external validation techniques. | Cross-validation (q²), correlation coefficient (r²), prediction for an external test set. |

In Silico Prediction of Drug-Likeness and ADME Profiles for Analog Design

In the early stages of drug discovery, it is crucial to assess the potential of a compound to have favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools are widely used to predict these properties and to evaluate the "drug-likeness" of a molecule, which helps in prioritizing compounds for synthesis and further testing.

For this compound, these predictive models can guide the design of analogs with improved bioavailability and a lower likelihood of toxicity.

Key Research Findings:

Drug-Likeness Prediction: Drug-likeness is often evaluated using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Based on its structure, this compound is expected to be compliant with these rules, suggesting good potential for oral bioavailability. In silico studies on various benzoxazole derivatives have demonstrated their general adherence to drug-likeness criteria. researchgate.netscialert.net

ADME Profile Prediction: A variety of computational models are available to predict specific ADME properties.

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) can be predicted. The relatively small size and moderate polarity of this compound suggest it is likely to have good intestinal absorption.

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding are important. The ability to cross the BBB is dependent on factors like size, polarity, and the number of rotatable bonds.

Metabolism: The potential for metabolism by cytochrome P450 (CYP) enzymes can be predicted. The aromatic rings of the benzoxazole scaffold are potential sites for oxidative metabolism.

Excretion: Predictions related to renal clearance can also be made.

Analog Design: The predicted ADME profile of this compound can be used to guide the design of analogs. For example, if the parent compound is predicted to have high plasma protein binding, modifications could be made to reduce lipophilicity. If rapid metabolism is predicted, blocking the likely sites of metabolism with groups like fluorine could be explored.

Table 4: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value/Characteristic | Implication for Drug Development |

| Molecular Weight | ~147.13 g/mol | Compliant with Lipinski's Rule (< 500), favors good absorption and distribution. |

| logP (Lipophilicity) | ~1.1-1.5 (Predicted) | Compliant with Lipinski's Rule (< 5), suggests a balance between solubility and permeability. |

| Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule (< 5). |

| Hydrogen Bond Acceptors | 3 (two in the oxazole (B20620) ring, one in the aldehyde) | Compliant with Lipinski's Rule (< 10). |

| Human Intestinal Absorption (HIA) | Predicted to be high | Good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Penetration | Borderline to low (prediction can vary with model) | May or may not readily access the central nervous system. |

| Cytochrome P450 (CYP) Inhibition | Potential for interaction with certain CYP isozymes | Needs to be evaluated to avoid drug-drug interactions. |

| Ames Test (Mutagenicity) | Potential for mutagenicity due to the aldehyde group | Requires experimental validation; analogs could be designed to mitigate this risk. |

Mechanistic Investigations of Biological Activities of 1,2 Benzoxazole 5 Carbaldehyde and Its Derivatives

Anticancer Potential and Mechanistic Pathways

The quest for novel therapeutic agents with improved efficacy and lower toxicity has highlighted benzoxazole (B165842) derivatives as promising candidates in oncology. researchgate.net Their anticancer activity is attributed to their ability to interact with various biopolymers and modulate key cellular processes involved in cancer progression. researchgate.netnih.gov

Numerous studies have demonstrated the potent cytotoxic effects of benzoxazole derivatives against a broad spectrum of human cancer cell lines. The antiproliferative activity of these compounds is often evaluated using assays like the MTT assay, which measures cell viability. nih.govscienceandtechnology.com.vn

For instance, a series of newly synthesized benzoxazole analogues, designed as bioisosteres of the anticancer prodrug Phortress, were tested against several carcinoma cell types. nih.gov Compounds 3m and 3n from this series showed particularly noteworthy anticancer effects when compared to the reference drug doxorubicin. nih.gov Another study identified compound 3f , a benzoxazole-based amide, as the most cytotoxic compound in a panel of eight cancer cell lines, with higher potency observed in the colorectal cancer cell lines HT-29 and HCT116. nih.gov

The cytotoxic profile of a novel benzoxazole derivative, referred to as BB , was analyzed against MCF-7 and MDA-MB breast cancer cell lines, revealing dose-dependent toxic effects with IC50 values of 22 nM and 28 nM, respectively. bibliomed.org Similarly, research on 2,5-disubstituted benzoxazole derivatives found that compound 3c exhibited the best cytotoxicity against the MCF-7 breast cancer cell line with an IC50 of 4 µg/mL. scienceandtechnology.com.vn Further research has confirmed the moderate to strong cytotoxic effects of various other benzoxazole derivatives against liver (HepG2), colorectal (HCT-116), prostate (PC-3), and breast (MCF-7) cancer cell lines. researchgate.net

| Compound | Cancer Cell Line | Activity (IC50) | Source |

|---|---|---|---|

| BB | MCF-7 (Breast) | 22 nM | bibliomed.org |

| BB | MDA-MB (Breast) | 28 nM | bibliomed.org |

| Compound 3c | MCF-7 (Breast) | 4 µg/mL | scienceandtechnology.com.vn |

| Compound 3b | MCF-7 (Breast) | 12 µg/mL | scienceandtechnology.com.vn |

| Compound 3e | Hep-G2 (Liver) | 17.9 µg/mL | scienceandtechnology.com.vn |

| Compound 11 | Hepatocellular carcinoma | 5.5±0.22 μg/ml | researchgate.net |

| Compound 12 | Breast cancer | 5.6±0.32 μg/ml | researchgate.net |

The anticancer activity of benzoxazole derivatives is underpinned by their interaction with specific molecular targets and the subsequent modulation of cellular pathways crucial for cancer cell survival and proliferation.

One key mechanism involves the activation of the aryl hydrocarbon receptor (AhR). Certain benzoxazole derivatives, developed as analogues of the anticancer agent Phortress, have an active metabolite that is a potent AhR agonist. nih.gov This activation triggers the expression of the cytochrome P450 CYP1A1 gene, which is linked to the compound's anticancer activity. nih.gov

Another significant target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis. nih.gov A study of 2-thioacetamide linked benzoxazole-benzamide conjugates identified compounds 1 and 11 as potent VEGFR-2 inhibitors. These compounds were found to induce cell cycle arrest at the G2/M phase and promote apoptosis by inhibiting the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.gov The derivative BB also demonstrated anti-angiogenic effects by causing a decrease in VEGF staining in breast cancer cell lines. bibliomed.org

Furthermore, some benzoxazole-based compounds act as dual antagonists of peroxisome proliferator-activated receptors (PPARα and PPARγ). nih.gov The most cytotoxic compound from this series, 3f , was shown to induce a concentration-dependent activation of caspases and cell-cycle arrest in colorectal cancer models. nih.gov Investigations into the apoptotic pathways revealed that derivative BB influenced levels of caspase 9, NF-κB, and cytochrome C in breast cancer cells, indicating its role in inducing programmed cell death. bibliomed.org

Antimicrobial and Antifungal Activities: Elucidating Mechanisms of Action

The rise of multidrug-resistant pathogens has spurred the search for new antimicrobial agents, and benzoxazole derivatives have shown considerable promise in this area. nih.govnih.gov They exhibit a broad spectrum of activity against various bacterial and fungal strains. nih.govnih.gov

The antimicrobial efficacy of benzoxazole derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. nih.gov

A study of newly synthesized benzoxazole analogues revealed moderate to good antimicrobial activity. nih.gov Notably, compound 10 was most effective against Bacillus subtilis (MIC = 1.14 × 10⁻³ µM), compound 24 was active against Escherichia coli (MIC = 1.40 × 10⁻³ µM), and compound 1 was most potent against the fungus Candida albicans (MIC = 0.34 × 10⁻³ µM). nih.gov

In another series, (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives were evaluated, with compound 2b emerging as the most active against all tested bacteria, with MIC values ranging from 0.098 to 0.78 μg/mL. nih.govplu.mx Its activity against B. subtilis was found to be twice as potent as Penicillin. nih.govplu.mx While many derivatives show broad-spectrum antibacterial action, their efficacy against fungi like Candida albicans can be limited. nih.govplu.mx

The antifungal potential of benzoxazole derivatives has also been explored against phytopathogenic fungi. doaj.orgmdpi.com One study found that compound 5h was a highly potent inhibitor of F. solani, with an IC50 value of 4.34 μg/mL, which is approximately nine times more potent than the control, hymexazol. mdpi.com Many compounds in this series also displayed significant activity against B. cinerea. mdpi.com

| Compound | Microorganism | Activity (MIC/IC50) | Source |

|---|---|---|---|

| Compound 10 | Bacillus subtilis | 1.14 × 10⁻³ µM (MIC) | nih.gov |

| Compound 24 | Escherichia coli | 1.40 × 10⁻³ µM (MIC) | nih.gov |

| Compound 13 | Pseudomonas aeruginosa | 2.57 × 10⁻³ µM (MIC) | nih.gov |

| Compound 1 | Candida albicans | 0.34 × 10⁻³ µM (MIC) | nih.gov |

| Compound 19 | Aspergillus niger | 2.40 × 10⁻³ µM (MIC) | nih.gov |

| Compound 2b | Various Bacteria | 0.098 - 0.78 µg/mL (MIC) | nih.gov |

| Compound 5h | F. solani (fungus) | 4.34 µg/mL (IC50) | mdpi.com |

| Compound 5a | B. cinerea (fungus) | 19.92 µg/mL (IC50) | mdpi.com |

The antimicrobial action of these compounds is often traced to the inhibition of essential microbial enzymes. DNA gyrase, a type II topoisomerase, is a critical enzyme for bacterial DNA replication and a key target for antibacterial drugs. nih.govresearchgate.net A novel class of antibacterial agents featuring a spiropyrimidinetrione architecture fused to a benzisoxazole ring has been shown to operate through the inhibition of DNA gyrase. nih.gov These compounds were not cross-resistant with other DNA gyrase inhibitors like fluoroquinolones, making them promising for treating infections caused by multidrug-resistant bacteria. nih.gov

In silico studies have also pointed to other potential enzyme targets. For antifungal activity, the inhibition of HSP90 and aldehyde dehydrogenase has been suggested as a possible mechanism for some benzoxazole derivatives. researchgate.net

Anti-inflammatory Properties and COX-2 Inhibition

Benzoxazole derivatives have been recognized for their anti-inflammatory properties, which are often linked to their ability to inhibit cyclooxygenase (COX) enzymes. nano-ntp.comjocpr.com The COX-2 isozyme is responsible for the biosynthesis of prostaglandins (B1171923) during inflammatory conditions, making it a prime target for anti-inflammatory drugs. nano-ntp.com

Several novel series of benzoxazole derivatives have been synthesized and investigated for their ability to inhibit the human COX-2 enzyme. nano-ntp.com The inhibitory activity is measured by the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

In one study, the COX inhibitory activity of new derivatives was compared to the standard drug Celecoxib (IC50 = 13.4 µg/ml). nano-ntp.comMethyl-2-amino benzoxazole carboxylate Tosylate demonstrated comparable activity with an IC50 of 11.5 µg/ml. nano-ntp.com Other derivatives, such as N1-(2-amino benzoxazole-5-carbonyl)-4-methyl benzene (B151609) sulfonohydrazide and 2-amino benzoxazole-5-carbohydrazide Tosylate , also showed good COX-2 inhibition with IC50 values of 19.6 µg/ml and 22.8 µg/ml, respectively. nano-ntp.com These findings suggest that benzoxazole derivatives can serve as excellent candidates for selective COX-2 inhibition. nano-ntp.com Further studies have also reported the synthesis of methyl 2-(arylideneamino) benzoxazole-5-carboxylate derivatives that exhibit promising anti-inflammatory activity. jocpr.com

Beyond COX inhibition, other anti-inflammatory mechanisms have been identified. Myeloid differentiation protein 2 (MD2), a key adaptor protein for sensing lipopolysaccharides (LPS), is another promising target. nih.gov Certain benzoxazolone derivatives, particularly compound 3g (IC50 = 5.09±0.88 μM against IL-6), have been shown to competitively inhibit the binding of probes to the MD2 protein, highlighting a different pathway for their anti-inflammatory effects. nih.gov

| Compound | COX-2 Inhibition (IC50) | Source |

|---|---|---|

| Methyl-2-amino benzoxazole carboxylate Tosylate | 11.5 µg/ml | nano-ntp.com |

| N1-(2-amino benzoxazole-5-carbonyl)-4-methyl benzene sulfonohydrazide | 19.6 µg/ml | nano-ntp.com |

| 2-amino-N1-benzoyl benzoxazole-5-carbohydrazide | 21.9 µg/ml | nano-ntp.com |

| 2-amino benzoxazole-5-carbohydrazide Tosylate | 22.8 µg/ml | nano-ntp.com |

| Methyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylate | 25.8 µg/ml | nano-ntp.com |

| Celecoxib (Reference) | 13.4 µg/ml | nano-ntp.com |

Antitubercular and Antiviral Activity Investigations

The rise of drug-resistant strains of Mycobacterium tuberculosis (MTB) has underscored the urgent need for novel antitubercular agents. nih.gov Derivatives of the benzoxazole scaffold have emerged as a promising class of compounds in this therapeutic area. researchgate.net Investigations have revealed that these compounds can be effective against both drug-sensitive and multidrug-resistant strains of MTB. nih.gov

A series of 2-benzylsulfanyl derivatives of benzoxazole demonstrated significant activity against M. tuberculosis and non-tuberculous mycobacteria. nih.gov Notably, dinitro derivatives within this series were identified as lead compounds, showing potent activity against both sensitive and resistant MTB strains. nih.gov Another study synthesized a novel class of benzoxazole derivatives and tested their efficacy against the H-37RV strain of M. tuberculosis. cuestionesdefisioterapia.comcuestionesdefisioterapia.com Specific compounds from this series, designated 4c and 4i, showed strong antitubercular activity at concentrations of 100 and 50 µg/ml using the Alamar blue assay test. cuestionesdefisioterapia.comcuestionesdefisioterapia.com

Further research into D-phenylalanine-benzoxazole derivatives, such as Q112, has shown potent antibacterial activity against this pathogen through a distinct mechanism of action compared to other antimycobacterial agents. nih.gov Efforts to expand the structure-activity relationship for these derivatives have led to the development of nonhydrolyzable versions with improved properties. nih.gov

The following table summarizes the antitubercular activity of selected benzoxazole derivatives.

| Compound Series | Test Strain | Activity (MIC) | Reference |

| Benzoxazole Derivatives (4c, 4i) | M. tuberculosis (H-37RV) | Sensitive at 50 & 100 µg/ml | cuestionesdefisioterapia.comcuestionesdefisioterapia.com |

| Dinitrobenzylsulfanyl Benzoxazoles | M. tuberculosis (Sensitive & Resistant) | Significant Activity | nih.gov |

| D-phenylalanine benzoxazole Q112 | M. tuberculosis | Potent Antibacterial Activity | nih.gov |

While the primary focus has been on antibacterial and antifungal applications, the benzoxazole scaffold is also recognized for its potential antiviral properties, contributing to its broad biological activity profile. mdpi.com

Other Pharmacological Activities and Their Molecular Basis (e.g., Anticonvulsant, Cholinesterase Inhibition)

Beyond antimicrobial applications, 1,2-benzoxazole derivatives have been investigated for their effects on the central nervous system, particularly as anticonvulsant agents and cholinesterase inhibitors.

Anticonvulsant Activity: Several studies have highlighted the potential of benzoxazole and the related 1,2-benzisoxazole (B1199462) derivatives in the management of seizures. A novel series of benzoxazole derivatives incorporating a 1,2,4-triazolone moiety was synthesized and evaluated in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) seizure models in mice. nih.gov Most of these compounds exhibited anti-MES activity. nih.gov Compound 5f from this series was identified as particularly promising, with an ED50 value of 22.0 mg/kg in the MES model. nih.govresearchgate.net Mechanistic studies suggest that its anticonvulsive action is mediated by regulating γ-aminobutyric acid (GABA) function in the brain. nih.govresearchgate.net Compound 5f was found to significantly increase GABA levels in the mouse brain, and molecular docking studies confirmed a possible binding interaction with the benzodiazepine (B76468) (BZD) binding site of the GABA-A receptor. nih.gov

Similarly, studies on 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives showed marked anticonvulsant activity in mice. nih.gov Among these, 3-(sulfamoylmethyl)-1,2-benzisoxazole (1a) was considered the most promising candidate based on its efficacy and neurotoxicity profile. nih.gov

The table below presents the anticonvulsant activity of specific derivatives.

| Compound | Seizure Model | Activity (ED50) | Proposed Mechanism | Reference |

| 5f (Benzoxazole-1,2,4-triazolone derivative) | MES | 22.0 mg/kg | Regulation of GABA function, binding to BZD site of GABA-A receptor | nih.govresearchgate.net |

| 1a (3-(sulfamoylmethyl)-1,2-benzisoxazole) | Not Specified | Promising ED50/NTD50 ratio | Not Specified | nih.gov |

Cholinesterase Inhibition: Certain benzoxazole derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathogenesis of Alzheimer's disease. mdpi.com The development of benzoxazole-based compounds as cholinesterase inhibitors is an active area of research, with some derivatives demonstrating IC50 values at low micromolar levels. mdpi.com This inhibitory activity highlights another significant pharmacological dimension of the benzoxazole scaffold. mdpi.com

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Optimization

The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the core structure. Comprehensive structure-activity relationship (SAR) studies are crucial for optimizing their therapeutic potential.

In the context of anticonvulsant activity , SAR studies of 3-substituted 1,2-benzisoxazole derivatives showed that introducing a halogen atom at the 5-position of the benzisoxazole ring increased both activity and neurotoxicity. nih.gov Conversely, substitution on the sulfamoyl group led to a decrease in activity. nih.gov This indicates a sensitive balance between efficacy and toxicity governed by substitution at this position.

For broader antimicrobial and antiproliferative effects , the presence of electron-withdrawing groups (e.g., chlorine, nitro groups) and electron-releasing groups at different positions can enhance the biological activity. researchgate.net For instance, the placement of electron-withdrawing groups like chlorine (Cl) and nitro (NO2) at specific positions has been reported to improve anti-proliferative activity against certain cancer cells. researchgate.net Preliminary SAR analysis of benzoxazol-2-amine derivatives suggests that substitutions on the benzoxazole ring, such as with fluorine, can lead to potent inhibitors of Gram-positive pathogens. nih.gov These findings collectively demonstrate that strategic chemical modifications to the benzoxazole scaffold, guided by SAR principles, are essential for optimizing specific biological activities and developing targeted therapeutic agents.

Applications of 1,2 Benzoxazole 5 Carbaldehyde in Specialized Chemical and Biomedical Research

Role as a Key Pharmacophore in Medicinal Chemistry

The benzoxazole (B165842) nucleus is recognized as a "privileged scaffold" in medicinal chemistry, and derivatives of 1,2-Benzoxazole-5-carbaldehyde are no exception, exhibiting a wide spectrum of pharmacological activities. globalresearchonline.netresearchgate.net The carbaldehyde group at the 5-position acts as a crucial synthetic handle, allowing for the facile introduction of various functional groups, leading to the generation of large libraries of compounds for biological screening. These derivatives have been extensively investigated for their potential as antimicrobial, anti-inflammatory, anticancer, and antiprotozoal agents. researchgate.netnih.govresearchgate.net

The biological activity of these compounds is often attributed to the ability of the benzoxazole ring system to interact with various biological targets. For instance, certain Schiff base derivatives of benzoxazoles have shown potent antimicrobial activity. The diversity of substituents that can be introduced via the aldehyde function allows for the fine-tuning of the molecule's electronic and steric properties, which can significantly influence its binding affinity to specific enzymes or receptors. mdpi.com

Table 1: Selected Pharmacological Activities of 1,2-Benzoxazole Derivatives

| Derivative Class | Target Organism/Cell Line | Observed Activity | Reference |

|---|---|---|---|

| N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide | Plasmodium falciparum (W2 strain) | Antimalarial (IC50 = 2.2 µM) | olemiss.edu |

| Benzoxazole-Oxadiazole Analogs | Acetylcholinesterase (AChE) | Anti-Alzheimer's (IC50 = 5.80 ± 2.18 µM for most potent analog) | nih.gov |

| Bis-benzoxazole bearing bis-Schiff base scaffolds | Butyrylcholinesterase (BuChE) | Anti-Alzheimer's (IC50 = 1.90 ± 0.70 µM for most potent analog) | nih.gov |

| 5-substituted benzoxazoles | Carrageenan-induced paw edema in rats | Anti-inflammatory | researchgate.net |

| Various Benzoxazole Analogs | Bacillus subtilis | Antibacterial (MIC = 1.14 × 10⁻³ µM for most potent analog) | nih.gov |

| Various Benzoxazole Analogs | Human Colorectal Carcinoma (HCT116) | Anticancer | nih.gov |

Potential in Agrochemical and Materials Science Innovations

In the realm of agrochemicals, benzoxazole derivatives have demonstrated significant potential as active ingredients in pesticides. mdpi.comnih.gov Research has shown that compounds bearing the benzoxazole scaffold can exhibit potent antibacterial, antiviral, and herbicidal activities. mdpi.comresearchgate.net The ability to readily modify the this compound core allows for the systematic development of new agrochemicals with improved efficacy and selectivity.

The applications of benzoxazole derivatives extend into materials science, where their unique photophysical properties are of particular interest. For example, benzoxazole-containing covalent organic frameworks (COFs) have been developed, showcasing high stability and interesting photoelectrical properties. rsc.org These materials have potential applications in areas such as photocatalysis. rsc.org The structural versatility offered by starting materials like this compound is crucial for the rational design and synthesis of novel materials with tailored properties.

Table 2: Agrochemical and Materials Science Applications of Benzoxazole Derivatives

| Application Area | Derivative Type | Specific Use/Property | Reference |

|---|---|---|---|

| Agrochemical | General Benzoxazole Derivatives | Antibacterial, Antiviral, Herbicidal | mdpi.comnih.gov |

| Materials Science | Benzoxazole-linked Covalent Organic Frameworks (COFs) | Photocatalysis | rsc.org |

| Materials Science | Phenothiazine-based benzoxazole derivates | Mechanochromic Luminescence | rsc.org |

Utility as Chiral Auxiliaries and Ligands in Catalysis

The concept of a chiral auxiliary is central to asymmetric synthesis, where a temporary chiral group is attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org While various heterocyclic compounds have been successfully employed as chiral auxiliaries and ligands in catalysis, the specific application of this compound in this capacity is not extensively documented in the available scientific literature. The development of chiral ligands is a cornerstone of asymmetric catalysis, and while benzoxazole-containing ligands have been synthesized, they are typically more complex structures than the simple carbaldehyde. mdpi.com Further research may be warranted to explore the potential of derivatives of this compound as novel chiral auxiliaries or ligands.

Development of Fluorescent and Photochromic Materials

Benzoxazole derivatives are well-known for their fluorescent properties, and this compound serves as a valuable building block in the synthesis of novel fluorescent materials. acs.org These materials often exhibit strong fluorescence in both solution and solid states. rsc.org The aldehyde functionality can be readily transformed into various conjugated systems, leading to the development of fluorescent probes for the detection of metal ions and for intracellular imaging. rsc.orgrsc.org For instance, rhodamine-based probes functionalized with 2-aminobenzoxazole have been shown to selectively detect Fe³⁺ ions. rsc.org Furthermore, some benzoxazole derivatives display interesting photophysical phenomena such as mechanochromic luminescence, where the emission color changes in response to mechanical stimuli. rsc.org

The development of photochromic materials, which undergo a reversible change in color upon exposure to light, is an active area of research. nih.gov However, the application of this compound in the synthesis of photochromic materials is not a prominent theme in the current body of scientific literature. While other heterocyclic systems have been explored for their photochromic properties, the specific contribution of the 1,2-benzoxazole scaffold in this context remains an area for potential future investigation.

Table 3: Fluorescent Properties of Benzoxazole Derivatives

| Derivative Type | Property | Application | Reference |

|---|---|---|---|

| Rhodamine based 2-aminobenzoxazole functionalized probe | Strong fluorescence emission upon coordination with Fe³⁺ | Selective Fe³⁺ detection, intracellular imaging | rsc.orgrsc.org |

| Phenothiazine-based benzoxazole derivates | Mechanochromic Luminescence | Solid-state lighting, sensors | rsc.org |

| 2-p-tolyl-benzoxazole derivatives | Exciplex formation | Fluorescent cation sensors | researchgate.net |

| Benzoxazole-substituted GFP chromophores | Solid-state orange light emission | Bioimaging | researchgate.net |

Contribution to Neuroplasticity Enhancement Research

Emerging research has pointed towards the potential of benzoxazole derivatives in the context of neurodegenerative diseases, which are often characterized by impaired synaptic plasticity. plu.mxalliedacademies.org Derivatives of this compound are being investigated as potential therapeutic agents for conditions such as Alzheimer's disease. nih.govnih.govsemanticscholar.org The mechanism of action often involves the inhibition of key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which play a role in the breakdown of neurotransmitters essential for cognitive function. nih.gov By inhibiting these enzymes, these compounds can potentially enhance cholinergic neurotransmission and, in turn, support synaptic function. While the direct enhancement of neuroplasticity is a complex process, the development of compounds that can mitigate the neurodegenerative processes that undermine it is a significant area of research.

Table 4: Benzoxazole Derivatives in Neurodegenerative Disease Research

| Derivative | Target Enzyme | IC50 Value | Potential Application | Reference |

|---|---|---|---|---|

| Benzoxazole-Oxadiazole Analog 15 | Acetylcholinesterase (AChE) | 5.80 ± 2.18 µM | Anti-Alzheimer's Agent | nih.gov |

| Benzoxazole-Oxadiazole Analog 15 | Butyrylcholinesterase (BuChE) | 7.20 ± 2.30 µM | Anti-Alzheimer's Agent | nih.gov |

| Bis-benzoxazole based bis-Schiff base analog 3 | Acetylcholinesterase (AChE) | 1.10 ± 0.40 µM | Anti-Alzheimer's Agent | nih.gov |

| Bis-benzoxazole based bis-Schiff base analog 3 | Butyrylcholinesterase (BuChE) | 1.90 ± 0.70 µM | Anti-Alzheimer's Agent | nih.gov |

Emerging Trends and Future Research Directions for 1,2 Benzoxazole 5 Carbaldehyde

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of the benzoxazole (B165842) core has traditionally involved methods that are often challenged by harsh reaction conditions, low yields, and the use of volatile or toxic reagents. periodikos.com.brnih.gov Consequently, a significant future direction is the development of more efficient and sustainable synthetic routes. The principles of green chemistry are increasingly being integrated into the synthesis of benzoxazoles, with a strong emphasis on minimizing environmental impact. nih.govcymitquimica.com

Current research focuses on several key areas to enhance sustainability:

Novel Catalytic Systems: Researchers are moving beyond traditional Brønsted and Lewis acids to explore more environmentally benign and recyclable catalysts. periodikos.com.brmdpi.com This includes the use of heterogeneous catalysts like fly ash, silica-supported ferric chloride, and various nanoparticles (e.g., copper, MnO2). periodikos.com.brrsc.org Brønsted acidic ionic liquids (BAILs) are also gaining traction as they offer high catalytic activity in solvent-free conditions and can be easily recovered and reused. periodikos.com.brmdpi.com

Energy-Efficient Conditions: Microwave-assisted and ultrasound-promoted syntheses are being investigated to accelerate reaction times and improve yields. google.com These methods align with green chemistry principles by reducing energy consumption compared to conventional heating. cymitquimica.com

Alternative Reaction Media: A shift towards aqueous media and solvent-free reactions is a prominent trend. nih.govnih.gov The use of deep eutectic solvents (DES) is also being explored as a greener alternative to traditional organic solvents. google.com

Continuous Flow Chemistry: Flow chemistry offers superior control over reaction parameters, enhanced safety, and easier scalability. mdpi.com This technology has been shown to significantly reduce carbon emissions, energy consumption, and solvent load compared to batch processes for the synthesis of 2-aryl benzoxazoles. mdpi.com

The table below summarizes some of the sustainable methodologies being developed for benzoxazole synthesis.

| Methodology | Catalyst/Condition | Advantages |

| Ionic Liquid Catalysis | Brønsted Acidic Ionic Liquid (BAIL) gel | Reusable, Solvent-free, High yields periodikos.com.brmdpi.com |

| Nanocatalysis | Copper or MnO2 nanoparticles | High efficiency, Mild conditions periodikos.com.br |

| Green Catalysis | Fly ash | Environmentally benign, Waste valorization rsc.org |

| Microwave-Assisted | Microwave irradiation | Reduced reaction times, Higher yields google.com |

| Ultrasound-Assisted | Sonication | Energy efficient, Improved yields google.com |

| Flow Chemistry | Continuous flow reactors | Reduced environmental impact, Scalable mdpi.com |

Future research will likely focus on combining these strategies, such as using recyclable nanocatalysts in continuous flow systems, to create even more efficient and sustainable pathways for the production of 1,2-Benzoxazole-5-carbaldehyde and its derivatives.

Design of Targeted Libraries for High-Throughput Screening

The aldehyde functionality of this compound is a key handle for the synthesis of diverse derivative libraries. These libraries are crucial for high-throughput screening (HTS) campaigns aimed at discovering new bioactive molecules. The design of these libraries is shifting from broad, untargeted collections to more focused, target-oriented sets of compounds.

Future trends in this area involve: